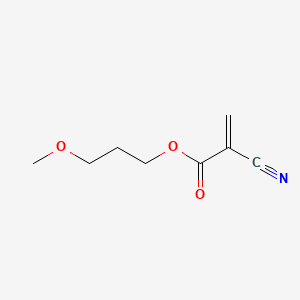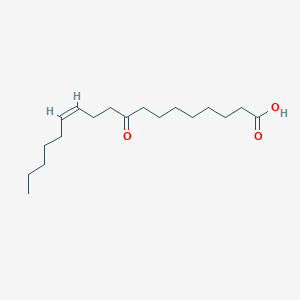
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide is a chemical compound that belongs to the class of benzisothiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1-benzisothiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The benzisothiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives of the benzisothiazole ring.
Reduction: Reduced derivatives of the benzisothiazole ring.
Hydrolysis: Carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,1-Benzisothiazole-3-yl)-2-bromoacetamide
- N-(2,1-Benzisothiazole-3-yl)-2-iodoacetamide
- N-(2,1-Benzisothiazole-3-yl)-2-fluoroacetamide
Uniqueness
N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide may have unique properties compared to its analogs due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The specific effects would need to be studied in comparison to its similar compounds.
Propiedades
Número CAS |
67019-19-6 |
|---|---|
Fórmula molecular |
C9H7ClN2OS |
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
N-(2,1-benzothiazol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H7ClN2OS/c10-5-8(13)11-9-6-3-1-2-4-7(6)12-14-9/h1-4H,5H2,(H,11,13) |
Clave InChI |
CRZZQNHPLRAZBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(SN=C2C=C1)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)












